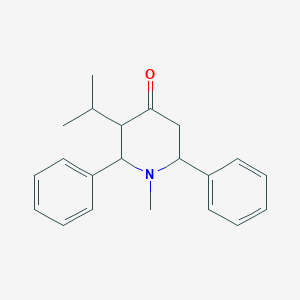
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is a complex organic compound with a unique structure that includes a piperidinone ring substituted with methyl, isopropyl, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and amines under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism may depend on the context of its use, such as its role in a chemical reaction or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidinone ring but lacks the isopropyl and diphenyl substitutions.
N-Methyl-4-piperidone: Another similar compound with a simpler structure, often used in organic synthesis.
Uniqueness
4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
57162-40-0 |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-methyl-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C21H25NO/c1-15(2)20-19(23)14-18(16-10-6-4-7-11-16)22(3)21(20)17-12-8-5-9-13-17/h4-13,15,18,20-21H,14H2,1-3H3 |
InChI-Schlüssel |
OPTLBBXKDIJITE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


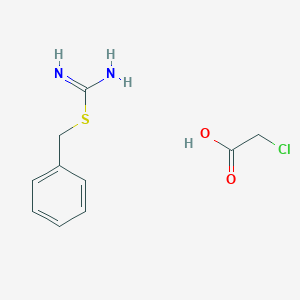


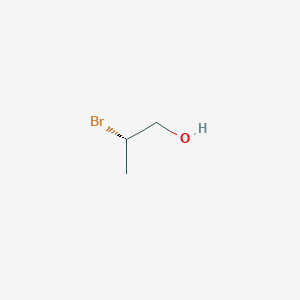
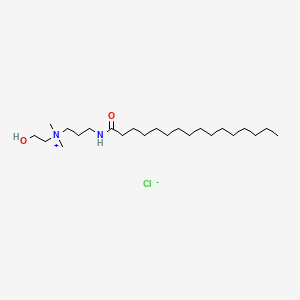
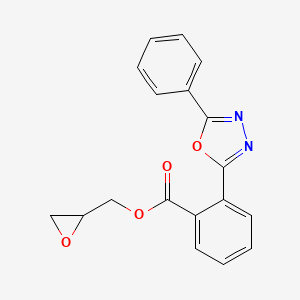
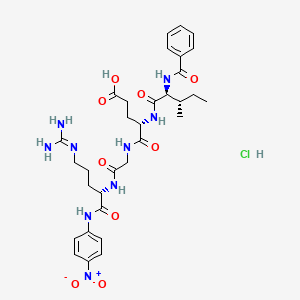
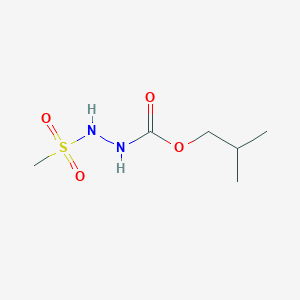


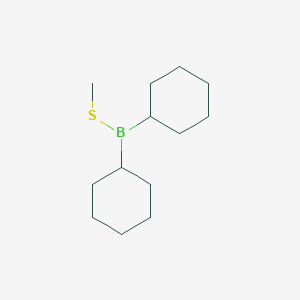

![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

